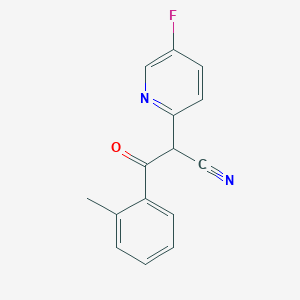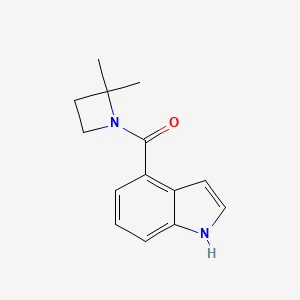
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in scientific research studies.
Applications De Recherche Scientifique
1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea has shown potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also works by activating certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound also reduces the level of oxidative stress and improves glucose metabolism. Additionally, it has been shown to enhance the formation of new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea in lab experiments include its high potency and selectivity. This compound is also relatively easy to synthesize and is stable under normal laboratory conditions. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea. One potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic potential. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in scientific research studies. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and long-term safety in humans.
Méthodes De Synthèse
The synthesis of 1-(1-Benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea involves the reaction of 2-methylcyclopropylamine with 1-(bromomethyl)-2-benzofuran, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.
Propriétés
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)-1-methyl-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-13(10)16-15(18)17(2)9-12-8-11-5-3-4-6-14(11)19-12/h3-6,8,10,13H,7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWIMOXCDSYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)N(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

